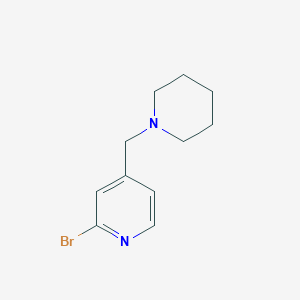

2-Bromo-4-(piperidin-1-ylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUBSWOWTOUXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546363 | |

| Record name | 2-Bromo-4-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88046-02-0 | |

| Record name | 2-Bromo-4-(1-piperidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88046-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-bromo-4-(1-piperidinylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Versatility of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine, a pivotal building block in contemporary synthetic and medicinal chemistry. We will dissect its structural attributes, detail its synthesis and purification, and extensively survey its reactivity, with a focus on strategic applications in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-tested protocols for the effective utilization of this versatile reagent.

Introduction: A Privileged Scaffold in Drug Discovery

2-Bromo-4-(piperidin-1-ylmethyl)pyridine (CAS No. 88046-02-0) is a bromopyridine derivative that has garnered significant attention as a key intermediate in pharmaceutical synthesis.[1] Its molecular architecture is a compelling amalgamation of two "privileged structures" in drug discovery: a pyridine ring and a piperidine moiety, tethered by a methylene bridge.[1] This unique combination allows for the strategic modulation of physicochemical properties, such as solubility and lipophilicity, and provides a vector for enhancing the binding affinity of drug candidates to their biological targets.

The principal utility of this compound lies in its role as a versatile synthetic intermediate. The bromine atom at the 2-position of the pyridine ring serves as a highly reactive handle for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions. This reactivity enables chemists to introduce a diverse array of substituents, thereby facilitating the rapid generation of chemical libraries for high-throughput screening and lead optimization. A prominent example of its application is in the multi-step synthesis of Lafutidine, a second-generation histamine H2 receptor antagonist used in the treatment of gastric and duodenal ulcers.[1][2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.15 g/mol [1][3] |

| CAS Number | 88046-02-0[1][3] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid |

| Storage Conditions | Inert atmosphere, 2-8°C[1][3] |

Safety Profile:

2-Bromo-4-(piperidin-1-ylmethyl)pyridine is associated with several hazard statements and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]

Synthesis and Purification

The synthesis of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is not extensively detailed in the readily available literature, as it is a commercially available building block. However, a plausible and commonly employed synthetic route would involve the following conceptual steps:

Conceptual Synthetic Workflow

Protocol: A General Procedure for Nucleophilic Substitution

-

To a solution of 2-bromo-4-(bromomethyl)pyridine in a suitable aprotic solvent (e.g., acetonitrile, THF) at 0°C, add piperidine (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 2-Bromo-4-(piperidin-1-ylmethyl)pyridine.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is predominantly dictated by the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is susceptible to a variety of transformations, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and 2-bromopyridines are excellent substrates for these transformations.

Key Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling:

The Suzuki coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or vinyl substituents.

Protocol: Suzuki Coupling of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine

-

In a reaction vessel, combine 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, add water and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

b) Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and aminopyridines.[8][9][10][11][12] This reaction is particularly useful for introducing primary or secondary amines at the 2-position of the pyridine ring.

Protocol: Buchwald-Hartwig Amination with a Volatile Amine [8][9][10][11][12]

-

In a sealed tube, add 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.).

-

Add a high-boiling point solvent such as toluene or dioxane.

-

Add the volatile amine (e.g., a solution in a suitable solvent, 2.0-3.0 eq.).

-

Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.

-

After cooling, carefully open the tube, dilute the reaction mixture with an organic solvent, and filter through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by chromatography.

c) Sonogashira Coupling:

The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14][15] This reaction is instrumental in the synthesis of arylalkynes.

Protocol: Sonogashira Coupling of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine

-

To a solution of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq.).

-

Degas the mixture and stir at room temperature to 60°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Other Important Transformations

Beyond palladium-catalyzed couplings, the bromine atom in 2-Bromo-4-(piperidin-1-ylmethyl)pyridine can participate in a range of other synthetically valuable reactions.

a) Lithiation and Grignard Reagent Formation:

Halogen-metal exchange is a common method for the generation of organometallic reagents. 2-Bromopyridines can undergo lithiation upon treatment with strong organolithium bases or reductive lithiation.[16][17][18][19][20] Similarly, Grignard reagents can be formed, although sometimes with difficulty. These organometallic intermediates can then be reacted with a variety of electrophiles. Recent advancements have also shown that purple light can promote the coupling of bromopyridines with Grignard reagents.[21][22][23][24]

b) Nucleophilic Aromatic Substitution (SNAAr):

While less common for 2-bromopyridines compared to their chloro- or fluoro- analogs, under certain conditions, particularly with strong nucleophiles and elevated temperatures, the bromine can be displaced via an SNAAr mechanism.

Case Study: The Synthesis of Lafutidine

A testament to the synthetic importance of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is its application in the synthesis of Lafutidine.[2] In one reported synthetic route, 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (I) is reacted with 4-amino-2(Z)-buten-1-ol (II) in the presence of sodium hydride (NaH) in THF to yield 4-[4-(piperidin-1-ylmethyl)pyridin-2-yloxy]-2(Z)-buten-1-amine (III).[2] This intermediate is then further elaborated to afford the final active pharmaceutical ingredient.[2]

Key Step in Lafutidine Synthesis

Conclusion

2-Bromo-4-(piperidin-1-ylmethyl)pyridine has firmly established itself as a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its unique structural features and the reactivity of the 2-bromo substituent provide a reliable platform for the construction of a diverse range of complex molecules. The continued exploration of its reactivity, particularly in the context of novel catalytic systems, will undoubtedly lead to the discovery of new and efficient synthetic methodologies for the development of future therapeutic agents.

References

-

MSDS of 2-bromo-4-(piperidin-1-ylmethyl)pyridine. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH. [Link]

-

Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group - The Royal Society of Chemistry. [Link]

-

ATC:A02B - New Drug Approvals. [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

-

Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping | The Journal of Organic Chemistry - ACS Publications. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

-

Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Organic Letters - ACS Publications. [Link]

-

Bromine-lithium exchange under non-cryogenic conditions: TMSCH(2)Li-LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. | Semantic Scholar. [Link]

-

N-[[1-(5-bromopyridine-2-carbonyl)piperidin-4-yl]methyl]acetamide - PubChem. [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - ACS Figshare. [Link]

-

Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors - Nimbus Therapeutics. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - The Journal of Organic Chemistry - ACS Figshare. [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

-

Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. [Link]

-

Journal of Medicinal Chemistry Vol. 55 No. 17 - ACS Publications. [Link]

-

Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

-

Aspects of the Metallic Halide-catalysed Reaction of Grignard Reagents with Organic Halides. Part 1ll.t Reactions with Bromopyridines. [Link]

-

(PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne - ResearchGate. [Link]

Sources

- 1. 2-Bromo-4-(piperidin-1-ylmethyl)pyridine|CAS 88046-02-0 [benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. 88046-02-0|2-Bromo-4-(piperidin-1-ylmethyl)pyridine|BLD Pharm [bldpharm.com]

- 4. capotchem.cn [capotchem.cn]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acs.figshare.com [acs.figshare.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. znaturforsch.com [znaturforsch.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. acs.figshare.com [acs.figshare.com]

- 24. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

Starting materials for 2-Bromo-4-(piperidin-1-ylmethyl)pyridine synthesis

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine: Strategic Selection of Starting Materials and Core Intermediates

Abstract

This technical guide provides a detailed examination of the synthetic pathways and starting materials required for the preparation of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine, a heterocyclic compound of interest for pharmaceutical and materials science research. We will dissect the synthesis into a logical, multi-step process, focusing on the strategic selection of precursors, the justification for specific reaction classes, and detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals, offering both a high-level strategic overview and granular, actionable experimental details.

Introduction and Strategic Overview

2-Bromo-4-(piperidin-1-ylmethyl)pyridine is a substituted pyridine derivative that incorporates two key reactive sites: a bromine atom on the pyridine ring and a tertiary amine side chain. The bromine at the 2-position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex molecular architectures.[1][2] The piperidinylmethyl group can influence solubility, basicity, and receptor-binding interactions in medicinal chemistry contexts.

A robust and efficient synthesis is paramount for the reliable production of this building block. Our analysis identifies a highly logical and efficient three-step synthetic sequence starting from a commercially available precursor.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into simpler, more readily available starting materials. This analysis reveals the most strategic bond disconnections and the corresponding forward-synthesis plan.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a three-step forward synthesis:

-

Sandmeyer Reaction: Conversion of 2-Amino-4-methylpyridine to the core intermediate, 2-Bromo-4-methylpyridine.

-

Radical Bromination: Functionalization of the methyl group to create a reactive benzylic bromide.

-

Nucleophilic Substitution: Installation of the piperidine moiety to yield the final product.

Synthesis of the Core Intermediate: 2-Bromo-4-methylpyridine

The most reliable and high-yielding method for producing 2-Bromo-4-methylpyridine is the Sandmeyer-type reaction. This approach offers excellent regioselectivity, directly installing the bromine at the 2-position, which is activated toward nucleophilic attack due to the electron-deficient nature of the pyridine ring.[3]

Starting Material Profile: 2-Amino-4-methylpyridine

This aminopyridine is the foundational starting material. Its commercial availability and relatively low cost make it an ideal entry point for the synthesis.

| Parameter | Value |

| IUPAC Name | 4-Methylpyridin-2-amine |

| Synonyms | 2-Amino-γ-picoline |

| CAS Number | 695-34-1 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Safety | Harmful if swallowed, causes skin and eye irritation. |

Detailed Protocol 1: Sandmeyer Reaction

This protocol involves the in situ formation of a diazonium salt from the starting aminopyridine, which is subsequently displaced by a bromide ion.

Causality Behind Experimental Choices:

-

Low Temperature (-5 °C to 0 °C): Diazonium salts are thermally unstable. Maintaining a low temperature throughout the diazotization process is critical to prevent decomposition and the formation of phenolic byproducts.[4]

-

Hydrobromic Acid (48%): Serves as both the acidic medium required for diazotization and the source of the bromide nucleophile.

-

Sodium Nitrite (NaNO₂): The essential reagent for converting the primary amine into the diazonium salt. It is added slowly to control the exothermic reaction and the evolution of nitrous acid.

Caption: Workflow for the synthesis of 2-Bromo-4-methylpyridine.

Experimental Protocol:

-

In a reaction vessel equipped for low-temperature control, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.[4]

-

Cool the stirred mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add bromine (1.5 - 3.0 eq) dropwise, ensuring the temperature is maintained below 0 °C.[4]

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 - 1.5 eq) in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, again maintaining the temperature below 0 °C.

-

After the addition is complete, stir the reaction for an additional 30-60 minutes at low temperature.

-

Allow the reaction to slowly warm to room temperature, then carefully neutralize with a base (e.g., NaOH solution) to a pH of ~8.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-4-methylpyridine.

-

Purify via distillation or column chromatography as needed.

Side-Chain Functionalization and Final Assembly

With the core heterocyclic structure in hand, the next stage involves activating the methyl group for nucleophilic attack by piperidine.

Intermediate Profile: 2-Bromo-4-methylpyridine

This key intermediate is also known as 2-Bromo-4-picoline.[5]

| Parameter | Value |

| IUPAC Name | 2-Bromo-4-methylpyridine |

| CAS Number | 4926-28-7 |

| Molecular Formula | C₆H₆BrN |

| Molecular Weight | 172.02 g/mol |

| Appearance | Colorless to light yellow liquid.[6] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[5] |

Detailed Protocol 2: Benzylic Bromination

The methyl group on the pyridine ring is analogous to a benzylic position and can be selectively halogenated using a radical initiator and N-Bromosuccinimide (NBS).

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): This reagent is the gold standard for benzylic and allylic bromination. It provides a low, constant concentration of elemental bromine (Br₂), which favors the radical chain reaction pathway over competitive electrophilic aromatic substitution on the pyridine ring.[7][8]

-

Radical Initiator (AIBN or Benzoyl Peroxide): A source of free radicals is required to initiate the reaction. These initiators decompose upon heating to generate radicals that abstract a hydrogen atom from the methyl group, starting the chain process.[8]

-

Solvent (CCl₄ or Acetonitrile): An inert solvent that does not participate in the radical reaction is required. Carbon tetrachloride is traditional, but less hazardous solvents like acetonitrile are often substituted.

Caption: Workflow for the final synthesis step.

Experimental Protocol:

-

Dissolve the crude 2-Bromo-4-(bromomethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or THF.

-

Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq).

-

Add piperidine (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating may be applied if the reaction is slow.

-

Upon completion, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography on silica gel to obtain 2-Bromo-4-(piperidin-1-ylmethyl)pyridine.

Conclusion

The synthesis of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is most efficiently achieved through a three-step sequence starting from the readily available 2-Amino-4-methylpyridine. This pathway leverages a regioselective Sandmeyer reaction to build the core 2-bromopyridine structure, followed by a selective benzylic bromination with NBS and a final, clean nucleophilic substitution with piperidine. Each step is built upon well-understood and reliable organic chemistry principles, providing a robust and scalable route for researchers and drug development professionals.

References

- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi

- 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087. PubChem.

- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. (2025). Benchchem.

- Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. (2025). Benchchem.

- 2-Bromo-4-methylpyridine 4926-28-7. Tokyo Chemical Industry (India) Pvt. Ltd.

- 2-Bromo-4-methylpyridine 97 4926-28-7. Sigma-Aldrich.

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?

- 10.

- Bromination - Common Conditions. Common Organic Chemistry.

- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. (2025). Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-methylpyridine | 4926-28-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

Navigating the Chemistry of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine: A Comprehensive Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hazards and safety information for 2-Bromo-4-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the causality behind the recommended safety protocols, ensuring a self-validating system of laboratory practice.

Compound Profile and Hazard Identification

2-Bromo-4-(piperidin-1-ylmethyl)pyridine (CAS No. 88046-02-0) is a substituted bromopyridine with a molecular formula of C₁₁H₁₅BrN₂ and a molecular weight of 255.15 g/mol . Its structure, featuring a reactive 2-bromopyridine core and a basic piperidinomethyl side chain, dictates its chemical behavior and associated hazards.

A comprehensive hazard assessment, based on available data for the compound and its structural analogs, indicates the following primary concerns:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Data inferred from supplier safety information.

Toxicological Insights: A Tale of Two Moieties

The toxicological profile of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine can be understood by considering the contributions of its core components: the brominated pyridine ring and the piperidine substituent.

The Bromopyridine Core: Brominated pyridines are known for their potential to cause significant irritation to the skin, eyes, and respiratory tract. Acute exposure can lead to symptoms such as coughing, shortness of breath, and inflammation. While specific long-term toxicity data for this compound is limited, pyridine itself has been associated with potential liver effects in animal studies.

The Piperidine Moiety: Piperidine is a cyclic secondary amine that is also a strong local irritant.[1] It has moderate acute oral toxicity, with reported LD50 values in rats ranging from 133 to 740 mg/kg body weight.[2] Sublethal effects can include decreased motor activity, tremors, and respiratory distress.[2] The presence of the piperidine ring in the target molecule underscores the need for caution regarding ingestion and skin contact.

Reactivity and Thermal Stability: Understanding Potential Dangers

The chemical reactivity of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is centered around the C-Br bond on the electron-deficient pyridine ring. This makes the compound susceptible to nucleophilic aromatic substitution and a versatile substrate in various transition-metal-catalyzed cross-coupling reactions.

Incompatible Materials: To prevent hazardous reactions, avoid contact with:

-

Strong oxidizing agents

-

Strong acids

-

Acid chlorides

-

Hydrogen bromide (HBr)

-

Oxides of nitrogen (NOx)

-

Carbon oxides (CO, CO₂)

The potential for the release of HBr, a corrosive gas, necessitates careful temperature control in any experimental setup and highlights the importance of working in a well-ventilated area.

Experimental Protocols: A Framework for Safe Handling

A systematic approach to handling 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is crucial to minimize exposure and mitigate risks. The following protocols are based on best practices for handling hazardous chemical intermediates.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the potential for exposure through robust engineering controls and appropriate PPE.

Caption: Hierarchy of controls for handling 2-Bromo-4-(piperidin-1-ylmethyl)pyridine.

Experimental Workflow:

-

Work Area Preparation: Always handle this compound within a certified chemical fume hood to control vapor and aerosol exposure. Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.

-

-

Dispensing and Weighing:

-

Dispense the liquid in the fume hood, keeping the container opening away from your breathing zone.

-

Use a dedicated, clean spatula and weighing vessel.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

Conduct all reactions in a well-ventilated fume hood.

-

Use appropriate glassware that is free from cracks or defects.

-

If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

-

Post-Reaction Work-up and Purification:

-

Quench reactions carefully, especially if reactive reagents have been used.

-

Perform extractions and solvent removal in the fume hood.

-

-

Waste Disposal:

-

Dispose of all waste materials, including contaminated gloves and weighing paper, in a designated hazardous waste container.

-

Follow all local, state, and federal regulations for chemical waste disposal.

-

Storage and Transport

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Transport: When transporting the chemical, ensure the container is securely sealed and placed in a secondary container to prevent spills.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

Caption: Emergency response workflow for incidents involving 2-Bromo-4-(piperidin-1-ylmethyl)pyridine.

First-Aid Measures:

-

If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell.

-

If Swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Environmental Fate and Disposal Considerations

Environmental Fate: Substituted pyridines are generally water-soluble and can be mobile in soil and water.[7][8] Biodegradation is a likely pathway for the environmental degradation of this compound.[9] However, release to the environment should be avoided.

Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains, sewers, or watercourses. Disposal should be in accordance with all applicable local, state, and federal regulations.

Conclusion

2-Bromo-4-(piperidin-1-ylmethyl)pyridine is a valuable research chemical with a defined set of hazards that require careful management. By understanding its toxicological and reactive properties, and by adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) demand a proactive and informed approach to chemical safety, transforming protocols from mere instructions into a self-validating system of best practices.

References

- CN104402805A - 2-bromopyridine synthesis method - Google Patents.

-

2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]

-

Thermal decomposition of the bromine containing oxyphenylimides - CORE. Available at: [Link]

-

Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]

-

Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. Available at: [Link]

-

Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]

-

Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures - ResearchGate. Available at: [Link]

-

Reactions of 2-bromopyridine and secondary amides using DMEDA as the ligand. - ResearchGate. Available at: [Link]

-

Piperidine: Human health tier II assessment. Available at: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

-

Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]

-

A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cross-Linked with Lignin - ACS Publications. Available at: [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available at: [Link]

-

Products of thermal decomposition of brominated polymer flame retardants - ciop.pl. Available at: [Link]

-

Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. Available at: [Link]

-

Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - MDPI. Available at: [Link]

-

POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI - NIH. Available at: [Link]

-

Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben - Worldwidejournals.com. Available at: [Link]

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Available at: [Link]

-

Toxicity effects of piperidine alkaloids | Download Table - ResearchGate. Available at: [Link]

-

Pyrithiones as antifoulants: environmental fate and loss of toxicity - PubMed. Available at: [Link]

-

. Available at: [Link]

-

2-Bromo-4-pyridine methanol | CAS#:118289-16-0 | Chemsrc. Available at: [Link]

Sources

- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 5. m.ciop.pl [m.ciop.pl]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine

Introduction: The Strategic Importance of 2-Aryl-4-(piperidin-1-ylmethyl)pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has profound implications in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The synthesis of 2-aryl-4-(piperidin-1-ylmethyl)pyridines is of significant interest as this structural motif is a key pharmacophore in a variety of biologically active compounds. The pyridine core provides a key heterocyclic scaffold, while the piperidinylmethyl substituent can influence solubility, basicity, and receptor-binding interactions.[4]

This application note provides a comprehensive guide to the Suzuki coupling of 2-bromo-4-(piperidin-1-ylmethyl)pyridine with a variety of arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical optimization parameters and potential challenges, with a particular focus on the implications of the basic piperidine moiety.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-4-(piperidin-1-ylmethyl)pyridine to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final 2-aryl-4-(piperidin-1-ylmethyl)pyridine product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Challenges with 2-Bromopyridine Substrates Bearing Basic Side Chains

The nitrogen atom in the pyridine ring and the piperidine side chain of 2-bromo-4-(piperidin-1-ylmethyl)pyridine can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields and slower reaction rates. Careful selection of the palladium catalyst, ligand, and reaction conditions is therefore crucial to mitigate these effects.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 2-bromo-4-(piperidin-1-ylmethyl)pyridine with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

2-Bromo-4-(piperidin-1-ylmethyl)pyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-4-(piperidin-1-ylmethyl)pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Optimization of Reaction Parameters

The success of the Suzuki coupling of 2-bromo-4-(piperidin-1-ylmethyl)pyridine is highly dependent on the careful selection of several key parameters.

| Parameter | Recommendation | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a phosphine ligand. | The choice of catalyst and ligand is critical for overcoming potential catalyst inhibition by the pyridine and piperidine nitrogens. Bulky, electron-rich phosphine ligands can promote the desired catalytic cycle.[7] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The base is essential for activating the boronic acid.[5] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.[8] |

| Solvent | 1,4-Dioxane, Toluene, or a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1). | The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases if a two-phase system is used.[9] |

| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive substrates. |

| Boronic Acid | Use of boronic esters (e.g., pinacol esters) may be beneficial. | Boronic esters can exhibit greater stability and may be less prone to protodeboronation under the reaction conditions. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or catalyst poisoning. | Use a fresh batch of catalyst, increase the reaction temperature, or screen different ligands to find one that is less susceptible to coordination by the basic side chain. |

| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a milder base, lower the reaction temperature, or switch to a more stable boronic ester. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of the solvent and maintain a strict inert atmosphere throughout the reaction. |

| Difficult Purification | Residual palladium catalyst or byproducts. | Employ appropriate work-up procedures, such as washing with a solution of aqueous KF to remove boron-containing byproducts.[10] Consider using a scavenger resin to remove residual palladium. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 2-aryl-4-(piperidin-1-ylmethyl)pyridines. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can successfully synthesize these valuable compounds. The presence of a basic side chain introduces a challenge that can be overcome with thoughtful optimization of the reaction conditions. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

-

Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(52), 7239-7242. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3484. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

-

Özdemir, İ., & Çetinkaya, B. (2007). Optimization of the reaction conditions for Suzuki coupling reaction. Applied Organometallic Chemistry, 21(12), 1037-1042. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Hosseini, S. A., et al. (2019). 4-Aryl-2, 6-di(pyren-1-yl)pyridines: A facile procedure for synthesis and studying of fluorescence properties. Eurasian Chemical Communications, 1(7), 58-65. [Link]

-

Lipshutz, B. H., & Ghorai, S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1834-1843. [Link]

-

Li, G., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(1), 239-246. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]

-

Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(14), 1838-1847. [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

-

Siddiqui, A. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 200. [Link]

-

PubChem. (n.d.). 4-bromo-N-(piperidin-4-ylmethyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

-

Patsnap. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

-

Bio, T. C., & MacMillan, D. W. C. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(1), 12-17. [Link]

-

El-Ghezal, N., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

-

Smith, R. T., & Kariuki, B. M. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 291. [Link]

-

YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

-

University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

Strategic Ligand Selection for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine

An Application Guide for Researchers

Abstract

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, for their ability to construct complex molecular architectures.[1] However, substrates containing coordinating heteroatoms, such as 2-halopyridines, present significant challenges that can hinder catalytic efficiency. The substrate 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is particularly demanding due to the presence of two distinct nitrogen-based Lewis basic sites: the pyridine ring nitrogen and the tertiary amine of the piperidinomethyl side chain. Both can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This guide provides a detailed analysis of the challenges posed by this substrate and outlines a strategic approach to ligand selection. We delve into the mechanistic role of ligands, explaining how their steric and electronic properties can be leveraged to overcome catalyst inhibition and promote efficient cross-coupling. A detailed, high-throughput screening protocol for a Suzuki-Miyaura coupling is provided, complete with data interpretation and troubleshooting strategies, to empower researchers in developing robust and scalable synthetic routes.

The Challenge: Catalyst Inhibition by a Bidentate Nitrogenous Substrate

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance within the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination.[2] The substrate, 2-Bromo-4-(piperidin-1-ylmethyl)pyridine, introduces specific complications that can disrupt this cycle.

-

Pyridine Nitrogen Coordination: The lone pair of electrons on the sp²-hybridized pyridine nitrogen can readily coordinate to the electron-deficient palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalytic species and slowing or halting the reaction. This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[3]

-

Tertiary Amine Side-Chain Coordination: The piperidinomethyl group at the C4 position introduces a second, more flexible, Lewis basic site. The sp³-hybridized nitrogen of the piperidine ring can also bind to the palladium catalyst. This dual-coordination potential can lead to the formation of highly stable, inactive chelates, further sequestering the catalyst from the desired reaction pathway.

The judicious choice of a supporting ligand is paramount to mitigating these inhibitory effects. The ligand must effectively compete with the substrate's nitrogen atoms for coordination to the palladium center, stabilize the active Pd(0) species, and facilitate the key steps of the catalytic cycle.[4][5]

The Solution: Leveraging Ligand Properties for Success

The ancillary ligand is not a passive spectator; it actively modulates the steric and electronic environment of the palladium catalyst. For a challenging substrate like 2-Bromo-4-(piperidin-1-ylmethyl)pyridine, ligands with specific characteristics are required.

-

Steric Bulk: Large, sterically demanding ligands are crucial. They occupy significant space around the palladium atom, which physically hinders the coordination of the substrate's nitrogen atoms. Furthermore, steric bulk promotes the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[6]

-

Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-determining step in the cycle.[6][7]

Based on these principles, two main classes of ligands have emerged as particularly effective for cross-coupling reactions involving heteroaromatic substrates.

-

Bulky, Electron-Rich Monodentate Biarylphosphines: This class, pioneered by the Buchwald group, includes ligands such as XPhos, SPhos, and RuPhos . These ligands are designed to create a highly active, monoligated Pd(0) species (L-Pd(0)). This coordinatively unsaturated complex is highly reactive towards oxidative addition, while the ligand's steric profile provides the necessary protection against substrate inhibition.[8]

-

N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes are strong σ-donors and are even more electron-releasing than most phosphines. They form very stable bonds with palladium, creating robust catalysts that can resist deactivation and are highly effective for coupling unreactive substrates like aryl chlorides.[9]

The logical flow for selecting a ligand for this specific substrate is outlined in the diagram below.

Caption: Logical workflow for ligand selection to address substrate-induced catalyst inhibition.

Application Protocol: High-Throughput Screening for Suzuki-Miyaura Coupling

Theoretical principles guide the initial selection, but empirical screening is essential to identify the optimal conditions for a specific transformation.[8][10] High-throughput experimentation (HTE) allows for the rapid and parallel evaluation of multiple ligands, bases, and solvents.[11][12]

This protocol describes the screening of six different ligands for the Suzuki-Miyaura coupling of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine with 4-methoxyphenylboronic acid.

Experimental Workflow

Caption: High-throughput experimental workflow for ligand screening.

Materials and Reagents

-

Substrates: 2-Bromo-4-(piperidin-1-ylmethyl)pyridine, 4-methoxyphenylboronic acid

-

Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Ligands: XPhos, SPhos, RuPhos, IPr·HCl, Xantphos, dppf

-

Bases: K₂CO₃, K₃PO₄, Cs₂CO₃

-

Solvent: 1,4-Dioxane (anhydrous)

-

Internal Standard: 1,3,5-Trimethoxybenzene (for UPLC/NMR analysis)

-

Equipment: 24-well parallel synthesis block with magnetic stirring, glass vials with screw caps and septa, nitrogen/argon manifold, analytical balance, UPLC-MS system.

Step-by-Step Protocol

-

Stock Solution Preparation:

-

Substrate Solution: In a glovebox, prepare a 0.2 M solution of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine in anhydrous 1,4-dioxane.

-

Internal Standard Solution: Prepare a 0.1 M solution of 1,3,5-trimethoxybenzene in 1,4-dioxane.

-

Catalyst Premix Solution: In a glovebox, prepare a solution containing Pd₂(dba)₃ (10 µmol, 9.2 mg) and the appropriate ligand (40 µmol for monodentate, 20 µmol for bidentate) in 2 mL of 1,4-dioxane. Note: Prepare a separate premix for each ligand to be screened.

-

-

Reaction Array Setup (per vial):

-

To each reaction vial, add the desired base (0.3 mmol). For this screen, we will test K₂CO₃.

-

Add 4-methoxyphenylboronic acid (0.15 mmol, 22.8 mg).

-

Place a small magnetic stir bar in each vial.

-

-

Reagent Dispensing:

-

To each vial, add 0.5 mL of the substrate stock solution (0.1 mmol).

-

Add 0.1 mL of the internal standard stock solution (0.01 mmol).

-

Add 0.2 mL of the appropriate catalyst premix solution (1 µmol Pd, 2 mol%).

-

-

Reaction Execution:

-

Immediately cap each vial tightly.

-

Remove the reaction block from the glovebox (if applicable) and connect it to a nitrogen or argon manifold. Purge for 10 minutes.

-

Set the reaction block to the desired temperature (e.g., 100 °C) and begin stirring.

-

Allow the reactions to proceed for a set time (e.g., 12 hours).

-

-

Work-up and Analysis:

-

After cooling to room temperature, uncap the vials.

-

Add 1 mL of ethyl acetate and 0.5 mL of water to each vial.

-

Cap and shake vigorously. Allow the layers to separate.

-

Withdraw a 100 µL aliquot from the top organic layer of each vial, dilute with 900 µL of acetonitrile, and submit for UPLC-MS analysis.

-

Calculate the percent conversion and relative yield based on the integration of the product peak versus the internal standard peak.

-

Data Interpretation and Troubleshooting

The results from the high-throughput screen can be tabulated for easy comparison. The goal is to identify the ligand that provides the highest conversion to the desired product with the fewest impurities.

Hypothetical Screening Results

| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Conversion (%) | Key Side Product(s) |

| 1 | XPhos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | >99 | None Detected |

| 2 | SPhos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 95 | Protodebromination (~3%) |

| 3 | RuPhos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 98 | None Detected |

| 4 | IPr·HCl | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 85 | Protodebromination (~10%) |

| 5 | Xantphos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 65 | Low Conversion |

| 6 | dppf | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 40 | Low Conversion, Pd Black |

Conversion determined by UPLC analysis relative to the starting material.

Analysis of Results: From this hypothetical data, the bulky monodentate biarylphosphines (XPhos and RuPhos ) are clearly superior, giving near-quantitative conversion. SPhos is also effective but shows a small amount of protodebromination. The NHC ligand (IPr) is less effective under these conditions, and the bidentate ligands (Xantphos, dppf) perform poorly, with dppf leading to visible catalyst decomposition (palladium black).[4] This suggests that for this specific substrate, the monoligated Pd(0) species generated from ligands like XPhos is most effective at overcoming catalyst inhibition.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | • Catalyst inhibition by substrate.• Inactive precatalyst or ligand. | • Switch to a bulkier, more electron-rich ligand (e.g., from dppf to XPhos).• Screen alternative bases (e.g., K₃PO₄, CsF).• Increase reaction temperature or time. |

| Protodebromination | • Presence of water.• Base is too strong or has poor solubility.• Ligand is not promoting reductive elimination effectively. | • Ensure all reagents and solvents are rigorously anhydrous.• Use a weaker, non-hydroxide base (e.g., K₂CO₃, CsF).• Switch to a ligand known to accelerate reductive elimination. |

| Boronic Acid Homocoupling | • Presence of oxygen.• Reaction temperature is too high. | • Ensure the reaction is maintained under a strictly inert atmosphere.• Lower the reaction temperature. |

| Formation of Palladium Black | • Ligand is not robust enough to stabilize Pd(0).• Ligand to Palladium ratio is too low. | • Switch to a more robust ligand (e.g., an NHC or a more sterically hindered biarylphosphine).• Increase the ligand:Pd ratio (e.g., from 2:1 to 4:1 for monodentate ligands). |

Conclusion

The successful cross-coupling of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine is a non-trivial synthetic challenge that directly illustrates the critical role of ligand selection in modern catalysis. The inherent ability of the substrate to inhibit the palladium catalyst through its two nitrogenous sites necessitates the use of ligands specifically designed to counteract this effect. Bulky, electron-rich monodentate biarylphosphines, such as XPhos and RuPhos, often provide the most effective solution by creating a sterically shielded and highly reactive monoligated palladium center. While theoretical principles provide a strong foundation for ligand choice, a systematic and high-throughput screening approach is indispensable for rapidly identifying the optimal reaction conditions. By combining a rational understanding of ligand effects with empirical, data-driven optimization, researchers can efficiently develop robust and scalable routes to valuable, complex molecules.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Valle, H. D., & COAST, G. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]

-

Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 292, 129–168. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Băiceanu, D., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 24(2), 1545. [Link]

-

Harkal, S., et al. (2005). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 36(33). [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Leitch, D. C., et al. (2020). Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction. Journal of Chemical Education, 97(2), 497-502. [Link]

-

Mondal, B., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(30), 10356-10365. [Link]

-

The Chemistry Student. (2025). Monodentate, Bidentate & Multidentate Ligands Explained | Coordination Chemistry. YouTube. [Link]

-

Bell, F., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 58(32), 10796-10809. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 55(1), 33-44. [Link]

-

Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. unchainedlabs.com [unchainedlabs.com]

Troubleshooting & Optimization

Preventing formation of phenolic byproducts from diazonium salt intermediate.

Welcome to the technical support center for diazonium salt chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and use of diazonium salt intermediates. Our focus today is on a frequently encountered issue: the formation of unwanted phenolic byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize or eliminate this side reaction, ensuring the desired outcome of your synthetic route.

Troubleshooting Guide: Unwanted Phenol Formation

This section addresses specific problems you might be observing in your experiments and provides actionable solutions based on established chemical principles.

Issue 1: You observe a significant amount of a phenolic byproduct in your reaction mixture, confirmed by TLC, LC-MS, or NMR.

| Potential Cause | Explanation | Recommended Action |

| Elevated Reaction Temperature | Diazonium salts are notoriously thermally unstable. At temperatures above 5-10 °C, they readily decompose, leading to the formation of an aryl cation which is then attacked by water to form the phenol.[1][2] | Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[1] For highly sensitive substrates, consider temperatures as low as -10 °C with an appropriate solvent system. |

| Insufficient Acidity | A highly acidic medium is crucial for two main reasons. First, it facilitates the complete generation of the nitrosonium ion (NO+) from sodium nitrite. Second, it protonates the starting aniline, preventing it from coupling with the newly formed diazonium salt, a common side reaction that can lead to complex mixtures and decomposition.[1] | Use a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Ensure a sufficient excess of acid is present to maintain a low pH throughout the reaction.[1] |

| Prolonged Reaction Time | Even at low temperatures, diazonium salts will decompose over time. Allowing the reaction to proceed for an unnecessarily long duration increases the likelihood of phenol formation. | Use the diazonium salt intermediate in the subsequent reaction step as soon as its formation is complete. It is generally advisable to use it in situ without isolation.[3] |

| Presence of Excess Water | The formation of phenol is a hydrolysis reaction. While an aqueous medium is often necessary, an excessive amount of water can drive the equilibrium towards the phenolic byproduct. | If the subsequent reaction step allows, consider performing the diazotization in a mixed solvent system (e.g., water/acetonitrile) to reduce the water concentration. |

Issue 2: Your reaction mixture turns dark brown or black, and you isolate a tar-like substance instead of your desired product.

| Potential Cause | Explanation | Recommended Action |

| Runaway Decomposition | A dark coloration is a strong indicator of significant decomposition of the diazonium salt, leading to polymeric materials.[4] This is often a result of poor temperature control. | Immediately quench the reaction by carefully adding a radical scavenger like hydroquinone or by controlled addition to a large volume of a suitable quenching agent. For future runs, ensure stringent temperature control. |

| Azo Coupling Side Reactions | If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted aniline or the product phenol to form colored azo compounds, which can further decompose.[5][6] | Maintain a highly acidic environment during the diazotization step. For subsequent coupling reactions, carefully control the pH to optimize for the desired reaction while minimizing decomposition.[4][7] |

Visualizing the Problem: The Phenol Formation Pathway

The following diagram illustrates the primary mechanism for the formation of phenolic byproducts from a diazonium salt intermediate.

Caption: Mechanism of phenol formation from a diazonium salt.

Frequently Asked Questions (FAQs)

Q1: At what temperature do diazonium salts start to decompose?

A: While the general rule of thumb is to keep the temperature below 5 °C, the exact decomposition temperature can vary significantly depending on the electronic nature of the substituents on the aromatic ring.[2] Electron-withdrawing groups can increase stability, while electron-donating groups may decrease it. It is always best practice to maintain the temperature between 0-5 °C unless you have specific data indicating otherwise for your substrate.[1]

Q2: Can I isolate my diazonium salt before using it?

A: In general, it is strongly discouraged to isolate diazonium salts in their solid form as they can be explosive.[3][8] They are typically prepared and used immediately in solution (in situ). An exception is the formation of diazonium tetrafluoroborate salts, which are often more stable and can sometimes be isolated with caution.[9]

Q3: Is there an alternative to using nitrous acid (generated from sodium nitrite and a strong acid)?

A: Yes, for certain applications, organic nitrites such as tert-butyl nitrite or isoamyl nitrite can be used, often in organic solvents. This can be advantageous for substrates with poor solubility in aqueous acid.

Q4: How can I be sure my diazonium salt has formed completely before proceeding to the next step?

A: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which is used to form the diazonium salt, will oxidize the iodide to iodine, resulting in a blue-black color on the paper. A positive test for a short period (e.g., 15-30 minutes) after the addition of sodium nitrite is complete indicates that sufficient reagent has been added for full conversion.

Q5: Are there any additives that can help stabilize the diazonium salt?

A: The formation of complex salts can enhance stability. For instance, reacting the diazonium salt with fluoroboric acid precipitates the more stable diazonium tetrafluoroborate salt.[9] Similarly, the use of zinc chloride can also form more stable double salts.[10]

Experimental Protocols

Protocol 1: General Procedure for In Situ Diazotization with Minimized Phenol Formation

This protocol outlines a standard procedure for the formation of a diazonium salt intermediate for use in a subsequent reaction, such as a Sandmeyer reaction.

Materials:

-

Aromatic amine

-

Concentrated hydrochloric acid (or sulfuric acid)

-

Sodium nitrite

-

Deionized water

-

Ice

-

Salt (e.g., NaCl or CaCl₂)

-

Starch-iodide paper

Procedure:

-

Preparation: Set up a reaction vessel in an ice-salt bath to maintain a temperature of 0-5 °C.

-